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Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atto 590 NHS
ester in immunofluorescence (IF) staining. Atto 590 is a robust and photostable fluorescent dye
belonging to the rhodamine family, making it an excellent choice for various fluorescence
microscopy applications, including high-resolution techniques.[1][2] Its N-hydroxysuccinimide
(NHS) ester functional group allows for efficient and stable covalent labeling of primary amines
on proteins, most notably antibodies, for use in immunofluorescence.[3][4]

Introduction to Atto 590 NHS Ester

Atto 590 is characterized by its strong absorption, high fluorescence quantum yield, and
excellent thermal and photostability. These properties make it highly suitable for demanding
applications such as single-molecule detection and super-resolution microscopy (PALM,
dSTORM, STED). The dye is moderately hydrophilic and its fluorescence is efficiently excited
in the 575-610 nm range, with an emission maximum in the orange-red region of the spectrum.
The NHS ester derivative of Atto 590 is a widely used reagent for conjugating the dye to
proteins and other amine-containing molecules. The reaction forms a stable amide bond
between the dye and the primary amine of the target molecule.

Key Properties and Specifications

A summary of the key quantitative data for Atto 590 NHS ester is presented below for easy
reference and comparison.
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Table 1: Optical and Physical Properties of Atto 590 NHS Ester

Property Value Reference
Absorption Maximum (Aabs) 593 nm
Emission Maximum (Aem) 622 nm

Molar Extinction Coefficient
1.2x10°Mtcm™?
(emax)

Fluorescence Quantum Yield

80%
(nfl)
Fluorescence Lifetime (tfl) 3.7ns
Correction Factor (CF2e0) 0.39
Correction Factor (CF2so) 0.43
Molecular Weight 788.24 g/mol

-20°C, protected from light and
Recommended Storage ]
moisture

Experimental Protocols

This section provides detailed protocols for labeling antibodies with Atto 590 NHS ester and
subsequently using the fluorescently-labeled antibody for immunofluorescence staining of cells.

Protocol for Antibody Labeling with Atto 590 NHS Ester

This protocol is a general guideline for labeling antibodies. The optimal dye-to-protein ratio may
need to be determined empirically for each specific antibody.

Materials Required:
e Primary antibody (free of amine-containing buffers like Tris or glycine)

e Atto 590 NHS ester
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Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Workflow for Antibody Labeling:
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Caption: Workflow for labeling an antibody with Atto 590 NHS ester.
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Procedure:
e Antibody Preparation:
o Dissolve the antibody in the reaction buffer at a concentration of at least 2 mg/mL.

o If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed
against PBS, and then the pH should be adjusted with the reaction buffer.

e Dye Preparation:

o Immediately before use, dissolve the Atto 590 NHS ester in anhydrous, amine-free DMF
or DMSO to a concentration of 1-2 mg/mL. This solution should be prepared fresh.

e Conjugation Reaction:

o While gently vortexing, add the dissolved Atto 590 NHS ester to the antibody solution. A 2
to 10-fold molar excess of the dye is a good starting point. The optimal ratio may need to
be determined experimentally.

o Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
For Atto 590 NHS ester, some protocols recommend an extended incubation of up to 18
hours at room temperature.

 Purification of the Conjugate:

o Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with PBS.

o The first colored band to elute from the column is the labeled antibody.
o Characterization of the Conjugate (Optional but Recommended):

o Measure the absorbance of the purified conjugate at 280 nm (for protein) and 593 nm (for
Atto 590).

o Calculate the Degree of Substitution (DOS), which is the average number of dye
molecules per antibody molecule. The optimal DOS for most antibodies is between 2 and
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10.
Degree of Substitution (DOS) Calculation:
o Protein Concentration (M) = [Azso - (Ase3 X CF280)] / eprotein
» Azso and Asos are the absorbances at 280 nm and 593 nm.
s CF2s0 is the correction factor for the dye's absorbance at 280 nm (0.43 for Atto 590).

» gprotein is the molar extinction coefficient of the antibody (e.g., ~210,000 M~tcm~! for
19G).

o Dye Concentration (M) = Ase3 / edye
» edye is the molar extinction coefficient of Atto 590 (120,000 M~icm™1).

o DOS = Dye Concentration / Protein Concentration

Protocol for Immunofluorescence Staining of Cultured
Cells

This protocol provides a general workflow for using the Atto 590-labeled antibody for staining
cultured cells.

Materials Required:

Atto 590-labeled antibody

Cultured cells on coverslips or in imaging plates

Fixation Buffer: 4% paraformaldehyde in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% BSA or normal serum in PBS

Wash Buffer: PBS
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e Mounting Medium with DAPI (optional)

Workflow for Immunofluorescence Staining:

[ Start with Cultured Cells ]

Y
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(e.g., 4% PFA, 15 min)

\ 4

Wash
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Y
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Y
Wash
(3x with PBS)

Y
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\ 4
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(1-2 hours at RT or 4°C overnight)

\ 4
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Y
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Wash
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Y

( Image with Fluorescence Microscope )
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Caption: General workflow for direct immunofluorescence staining.

Procedure:

Cell Culture and Preparation:

o Culture cells on sterile glass coverslips or in imaging-compatible plates to the desired
confluency.

o Gently wash the cells with PBS.

Fixation:

o Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

o Wash the cells three times with PBS.

Permeabilization (for intracellular antigens):

o If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in
PBS for 5-10 minutes at room temperature.

o Wash the cells three times with PBS.

Blocking:

o Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60
minutes at room temperature.

Incubation with Atto 590-labeled Antibody:

o Dilute the Atto 590-labeled antibody to the desired concentration in the blocking buffer.
The optimal concentration should be determined experimentally.

o Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight
at 4°C, protected from light.
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e Washing:

o Wash the cells three to five times with PBS for 5 minutes each to remove unbound
antibodies.

o Counterstaining (Optional):
o If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
o Wash the cells twice with PBS.

e Mounting and Imaging:
o Mount the coverslips onto glass slides using an anti-fade mounting medium.

o Image the stained cells using a fluorescence microscope with appropriate filter sets for
Atto 590 (Excitation ~590 nm, Emission ~620 nm).

Troubleshooting

Table 2: Common Problems and Solutions in Immunofluorescence
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Problem Possible Cause Recommended Solution

) ) - Increase antibody
- Low antibody concentration- ) ] .
o o concentration or incubation
_ Insufficient incubation time- _ _

Weak or No Signal ) ] time- Store and handle slides

Photobleaching- Incorrect filter _

. in the dark- Ensure microscope
sets
filters match Atto 590 spectra

- Titrate the antibody to a lower
concentration- Increase

i i blocking time or change
- Antibody concentration too )
. i ) blocking agent (e.g., normal
High Background high- Inadequate blocking-
o ) serum from the secondary
Insufficient washing ) )
antibody host species)-

Increase the number and

duration of wash steps

] - Run a secondary antibody
- Secondary antibody cross- ]
ST only control- Use a primary
- o reactivity (in indirect IF)- ] ) ] ]
Non-specific Staining ] o antibody raised in a different
Antibody binding to non-target ) )
] species- Increase blocking
proteins _
stringency

- Image an unstained sample

to assess autofluorescence-
) ] ] - Autofluorescence of the ] )
Signal in Negative Control ) Use appropriate mounting
tissue/cells )
media to quench

autofluorescence

Conclusion

Atto 590 NHS ester is a high-performance fluorescent dye suitable for labeling antibodies for
immunofluorescence applications. Its excellent photophysical properties ensure bright and
stable signals, making it a reliable choice for both conventional and advanced microscopy
techniques. By following the detailed protocols and considering the troubleshooting guidelines
provided, researchers can successfully utilize Atto 590-labeled antibodies to visualize their
proteins of interest with high specificity and sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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